molecular formula C17H15FN2O2 B7455811 N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide

Cat. No. B7455811
M. Wt: 298.31 g/mol
InChI Key: ISMBULWXIZQVHY-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as fluoroquinolone and belongs to the class of antibiotics that are used to treat bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the inhibition of bacterial DNA synthesis by targeting the bacterial DNA gyrase and topoisomerase IV enzymes. This leads to the disruption of bacterial DNA replication and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to have several biochemical and physiological effects, including:
1. Inhibition of bacterial DNA synthesis
2. Disruption of bacterial cell membrane integrity
3. Inhibition of bacterial cell division
4. Induction of apoptosis in cancer cells

Advantages and Limitations for Lab Experiments

Some of the advantages and limitations of using N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide in lab experiments include:
Advantages:
1. Potent antibacterial and antifungal activity
2. Potential anticancer activity
3. Well-studied mechanism of action
Limitations:
1. Limited solubility in water
2. Potential toxicity in high doses
3. Limited availability and high cost

Future Directions

There are several potential future directions for the research and development of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide, including:
1. Development of novel derivatives with improved pharmacological properties
2. Investigation of the compound's potential as a broad-spectrum antiviral agent
3. Exploration of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease
4. Investigation of the compound's potential as a tool for studying bacterial DNA replication and cell division mechanisms.
In conclusion, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has potent antibacterial, antifungal, and anticancer activity, and its mechanism of action has been well-studied. Despite some limitations, this compound has several potential future directions for research and development, and its continued study may lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves the reaction of 2-amino-4-fluoro-5-methylbenzoic acid with ethyl oxalyl chloride to form ethyl 2-(2-fluoro-4-methylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. This intermediate compound is then treated with ammonia to obtain the final product, N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide.

Scientific Research Applications

N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas where this compound has been studied include:
1. Antibacterial activity: N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been found to exhibit potent antibacterial activity against a wide range of bacterial strains, including both gram-positive and gram-negative bacteria.
2. Antifungal activity: In addition to its antibacterial activity, this compound has also been found to exhibit antifungal activity against various fungal strains.
3. Anticancer activity: Several studies have reported that N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has potential anticancer activity against various types of cancer cells.

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-10-2-5-15(13(18)8-10)20-17(22)12-3-6-14-11(9-12)4-7-16(21)19-14/h2-3,5-6,8-9H,4,7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMBULWXIZQVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)NC(=O)CC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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